4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Research on advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in aqueous mediums highlights the potential of certain chemical compounds in environmental remediation. Compounds studied for their reactivity and degradation pathways could share mechanistic similarities with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, suggesting its potential application in environmental chemistry and pollution control (Qutob et al., 2022).
Pharmacological Effects of Phenolic Acids
The pharmacological review of Chlorogenic Acid (CGA) underlines the importance of phenolic compounds in various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates that structurally related compounds, including possibly this compound, may have similar biological and pharmacological effects, warranting further research in this direction (Naveed et al., 2018).
Role in Neurochemistry and CNS Disorders
The study on 4-aminopyridine (fampridine) and its effects on demyelinating disorders provides an example of how specific chemical compounds can impact the central nervous system (CNS). It highlights the potential of chemicals in treating CNS disorders, suggesting a possible research avenue for this compound in neurochemistry and pharmacology (Kostadinova & Danchev, 2019).
Applications in Synthesis of Heterocyclic Compounds
The review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones discusses its role as a privileged scaffold in the synthesis of heterocycles. This suggests that compounds like this compound could also serve as key intermediates or reactants in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).
Spin Label Studies in Peptides
Research on the spin label amino acid TOAC and its uses in peptides demonstrates the importance of specific chemical groups in studying peptide dynamics, structure, and interactions. This highlights the potential for chemical compounds, possibly including this compound, to be used in biochemical and biophysical studies to gain insights into peptide and protein behavior (Schreier et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIVJDJDIQRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635175 | |
Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284462-78-8 | |
Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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